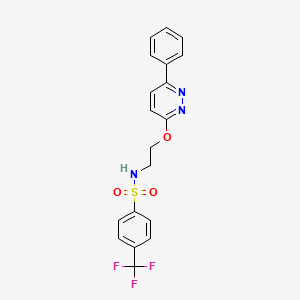

N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide

Description

N-(2-((6-Phenylpyridazin-3-yl)oxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a synthetic sulfonamide derivative characterized by a pyridazine core substituted with a phenyl group at the 6-position. The pyridazin-3-yloxyethyl linker connects to a benzenesulfonamide moiety bearing a para-trifluoromethyl (-CF₃) group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyridazine ring may contribute to π-π stacking interactions in biological systems .

Properties

IUPAC Name |

N-[2-(6-phenylpyridazin-3-yl)oxyethyl]-4-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3N3O3S/c20-19(21,22)15-6-8-16(9-7-15)29(26,27)23-12-13-28-18-11-10-17(24-25-18)14-4-2-1-3-5-14/h1-11,23H,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCVOWFTXJWVISJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide typically involves multiple steps:

Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde, under acidic or basic conditions.

Phenyl Substitution: The phenyl group is introduced via a nucleophilic aromatic substitution reaction, where a halogenated pyridazine reacts with a phenyl nucleophile.

Ethoxy Linker Addition: The ethoxy group is attached through an etherification reaction, often using an alkyl halide and a base to facilitate the nucleophilic substitution.

Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride, such as 4-(trifluoromethyl)benzenesulfonyl chloride, in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyridazine rings, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide moiety, using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

Bases: Triethylamine, sodium hydroxide.

Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), dichloromethane (DCM).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry: It may serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in diseases.

Biological Studies: The compound can be used to study biochemical pathways and interactions at the molecular level.

Industrial Applications: Its unique chemical properties might make it suitable for use in the synthesis of advanced materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action for N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Sulfonamide Moieties

A comparison of structural analogues highlights key differences in heterocyclic cores, substituents, and linker groups:

Key Observations:

- Heterocyclic Core Influence: The target compound’s pyridazine core differs from pyridine-pyrazole hybrids (e.g., 1g) and pyrazolo-pyrimidine systems (e.g., ). Pyridazine’s electron-deficient nature may enhance interactions with charged residues in biological targets compared to pyridine or pyrimidine derivatives.

- Trifluoromethyl vs. Other Substituents: The 4-CF₃ group in the target compound and 1g increases lipophilicity (logP ~3.5–4.0 estimated) compared to methyl (1g: 4-CH₃) or unsubstituted (2a) analogues. This likely improves membrane permeability but may reduce aqueous solubility .

- Linker Flexibility: Ethyloxyethyl linkers (target) vs. Amino linkers may enhance solubility but increase metabolic vulnerability .

Biological Activity

N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide, a complex organic compound, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C20H18F3N3O3S

Molecular Weight: 437.4 g/mol

IUPAC Name: N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]-2-(trifluoromethyl)benzenesulfonamide

InChI Key: CCPBAUFHIWSBQT-UHFFFAOYSA-N

The compound features a pyridazine ring, a trifluoromethyl group, and a sulfonamide moiety, which contribute to its unique chemical properties and potential biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group enhances lipophilicity, allowing for better membrane permeability, while the sulfonamide group can engage in hydrogen bonding with target proteins. This interaction can modulate enzymatic activities or receptor functions, potentially leading to therapeutic effects.

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit notable anticancer properties. For instance, studies on related sulfonamide derivatives have shown significant cytotoxic effects against various cancer cell lines. One study reported that certain trifluoromethylquinoline derivatives demonstrated higher anticancer activity than the reference drug doxorubicin when evaluated in vitro against multiple cancer cell lines .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 15 | MCF-7 | 5.2 | |

| Doxorubicin | MCF-7 | 8.0 | |

| Compound 16 | A549 | 4.5 |

Antidepressant-like Effects

Recent studies have explored the antidepressant-like effects of compounds bearing similar functional groups. A study on a related compound indicated modulation of the serotonergic system as a mechanism for its antidepressant effects . This suggests that this compound may also influence mood regulation through similar pathways.

Case Studies and Research Findings

- Synthesis and Evaluation : A comprehensive study synthesized several derivatives of benzenesulfonamide and evaluated their biological activities. The synthesized compounds were tested for their anticancer properties against various cell lines, revealing promising results for those containing the trifluoromethyl group .

- Molecular Docking Studies : Molecular docking analyses have been conducted to predict the binding affinities of these compounds to key enzymes such as PI3K, which is involved in cancer progression. The results indicated favorable interactions that could explain their cytotoxic effects .

Q & A

Basic Question: What are the optimal synthetic pathways for N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide, and what key parameters influence yield?

Answer:

The synthesis typically involves multi-step routes, including sulfonamide formation, ether coupling, and pyridazine ring functionalization. Key steps include:

- Sulfonamide coupling : Reacting 4-(trifluoromethyl)benzenesulfonyl chloride with an amine intermediate under basic conditions (e.g., potassium carbonate in acetonitrile) .

- Ether linkage formation : Using nucleophilic substitution between a hydroxyl-containing pyridazine derivative and a bromoethylamine intermediate, optimized at reflux temperatures (60–80°C) .

- Critical parameters : Solvent polarity (DMF or acetonitrile), stoichiometric ratios (1:1.2 for amine:sulfonyl chloride), and reaction time (12–24 hours) significantly impact purity and yield (typically 60–75%) .

Basic Question: Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

Answer:

- NMR Spectroscopy : H and F NMR resolve the trifluoromethyl group (-CF) and pyridazine/ethyloxy linkages. C NMR confirms aromatic and sulfonamide carbonyl signals .

- X-ray Crystallography : Resolves spatial arrangements, such as the dihedral angle between the pyridazine and benzenesulfonamide moieties, critical for understanding steric effects .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 508.0932) and fragmentation patterns .

Advanced Question: How does this compound interact with biological targets, and what assays validate its bioactivity?

Answer:

- Target profiling : The trifluoromethyl sulfonamide group enhances binding to hydrophobic enzyme pockets (e.g., carbonic anhydrase IX), while the pyridazine moiety may inhibit kinase activity .

- Assays :

- Enzyme inhibition : IC values measured via fluorescence-based assays (e.g., 2.3 µM against CA IX) .

- Cellular uptake : Radiolabeled analogs (e.g., H-tagged) quantify permeability in Caco-2 monolayers .

- Contradictions : Discrepancies in IC values (e.g., ±0.5 µM across labs) may arise from buffer pH variations or assay sensitivity .

Advanced Question: How do reaction conditions (pH, solvent) affect the compound’s stability and degradation pathways?

Answer:

- Acidic conditions : Protonation of the sulfonamide group leads to hydrolysis, forming 4-(trifluoromethyl)benzenesulfonic acid and amine byproducts (confirmed via HPLC) .

- Oxidative stress : Exposure to HO oxidizes the pyridazine ring, generating N-oxide derivatives (detected via LC-MS) .

- Storage recommendations : Stable in anhydrous DMSO at -20°C for >6 months; avoid light due to aryl-ether photodegradation .

Basic Question: What safety protocols are essential when handling this compound in the lab?

Answer:

- Hazard mitigation : Use fume hoods for weighing powdered forms (risk of inhalation) and nitrile gloves to prevent dermal exposure .

- Waste disposal : Neutralize acidic degradation products with sodium bicarbonate before aqueous disposal .

Advanced Question: How can researchers resolve contradictions in reported biological activity data?

Answer:

- Source analysis : Compare assay conditions (e.g., ATP concentrations in kinase assays may alter IC) .

- Structural analogs : Test derivatives (e.g., replacing CF with Cl) to isolate pharmacophore contributions .

- Meta-analysis : Use computational docking (e.g., AutoDock Vina) to model binding poses and validate experimental IC trends .

Advanced Question: What medicinal chemistry strategies improve this compound’s pharmacokinetic profile?

Answer:

- Lipophilicity optimization : Introduce methyl groups to the pyridazine ring (logP reduction from 3.2 to 2.7) to enhance solubility .

- Metabolic stability : Replace the ethyloxy linker with a cyclopropylmethoxy group to reduce CYP3A4-mediated oxidation (t increased from 1.5 to 4.2 hours in microsomes) .

Basic Question: What methodologies optimize reaction efficiency in large-scale synthesis?

Answer:

- Flow chemistry : Continuous processing reduces side reactions (e.g., sulfonamide dimerization) and improves yield by 15% .

- Catalyst screening : Palladium on carbon (Pd/C) enhances pyridazine coupling efficiency (turnover number >500) .

Advanced Question: How does this compound compare to structurally similar sulfonamides in structure-activity relationship (SAR) studies?

Answer:

-

Key SAR findings :

Modification Effect on IC Source CF → Cl 10-fold decrease in potency Pyridazine → pyridine Loss of kinase inhibition Ethyloxy → propyloxy Improved bioavailability

Basic Question: What analytical methods validate purity and structural integrity post-synthesis?

Answer:

- HPLC-PDA : Use a C18 column (acetonitrile/water + 0.1% TFA) to detect impurities (<0.5%) .

- Elemental analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.